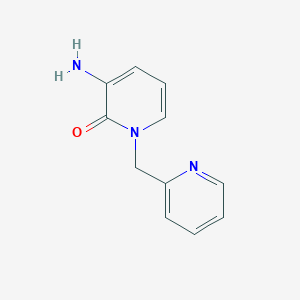

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-amino-1-(pyridin-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C11H11N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8,12H2 |

InChI Key |

XRRFTBXMSNEMSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridin-2(1H)-ones by Intramolecular Cyclization

One method for synthesizing compounds similar to 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves the intramolecular cyclization of amides of β-enamino ketones.

Synthesis of 3-Aminopyridin-2(1H)-Ones

Another approach focuses on the synthesis of 3-aminopyridin-2(1H)-ones, which can serve as intermediates or be modified to obtain the target compound.

Preparation of Compound E (General Method A)

This method involves reacting a substituted pyridin-2-amine with a substituted pyridine-2-carbaldehyde in methanol, using TosOH as a catalyst, followed by the addition of 2-isocyano-2,4,4-trimethyl-pentane. The mixture is stirred at 70 °C for 12 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phase is dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield a residue.

Preparation of Compound B

Iodine (1.2 eq) is added to a mixture of 1-(2-pyridyl)ethanone (1 eq) and the substituted pyridin-2-amine (2.3 eq). The mixture is stirred at 110 °C for 4 h and then stirred at 70 °C for 12 h. H2O and NaOH (10 eq) are added, and the mixture is stirred at 100 °C for 1 h. The reaction mixture is diluted with dichloromethane and adjusted to pH 8 with 6 M HCl solution. The mixture is extracted with dichloromethane. The combined organic phase is washed with water, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Multicomponent Reaction for Pyridin-2(1H)-one Synthesis

A preparation method involves a three-component reaction using a substituted pyridin-2-amine, pyridine-2-carbaldehyde, and isocyanide to generate the central pyridin-2(1H)-one scaffold.

Annulation with Ureas

A simple one-step protocol for the synthesis of 3-pyridyl-substituted quinazoline- and thienopyrimidine-2,4-diones from anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas has been developed.

- Synthesis of methyl 6-(3,3-dimethylureido)picolinate 1h : A mixture of N-oxide (1 mmol), dimethylcyanamide (1.5 mmol), and acetonitrile (2 mL, 20 mmol) was stirred at RT for 2 min, and then methanesulfonic acid (1.5 mmol) was added dropwise over 3 min. Then, the reaction mixture was gently heated to 60 °C and stirred for 3 h, cooled to RT, diluted with a saturated aq. Na2CO3 (2 mL) and aq. NaCl solution (5 mL) and extracted with ethyl acetate (4×15 mL). Combined organic fractions were dried over anhydrous Na2SO4, filtered, and concentrated in a rotary evaporator. The crude product was subjected to column chromatography on silica gel (EtOAc/hexane) to give target urea 1h .

- Synthesis of ureas 1n–p : A mixture of substituted quinoline N-oxide (1 mmol), dimethylcyanamide (2 mmol), and acetonitrile (0.5 mL, 5 mmol) was stirred at RT for 2 min, and then methanesulfonic acid (1.1 mmol) was added dropwise over 3 min. Then, the reaction mixture was gently heated to 60 °C and stirred for 2 h, cooled, and diluted with a saturated aq. Na2CO3 (2 mL) and distilled water (5 mL). The precipitate formed was filtered off, washed with diethyl ether (10 mL) to give compounds 1n–p .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives with reduced functional groups.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a chemical compound with a variety of applications in scientific research, including use as a building block in organic synthesis, as a biochemical probe, and in the development of new materials. It has a molecular weight of 201.22 g/mol and the molecular formula C11H11N3O.

Scientific Research Applications

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

- The compound's structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Biology

- It is investigated as a biochemical probe and as a ligand in coordination chemistry.

- 3-Aminopyridin-2-one derivatives have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are involved in mitosis .

Medicine

- It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Derivatives of aminopyridinones can inhibit kinases involved in cell division and cancer progression.

Industry

- It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Position of Amino Substitution

- For example, in IGF-1R inhibitors, installing amine-containing side chains at the 4-position of pyridin-2(1H)-one significantly improved enzyme potency . However, the 3-amino group in the target compound may offer distinct binding interactions compared to 4-substituted analogs.

- 5,6-Disubstituted derivatives: 5,6-Diarylated pyridin-2(1H)-ones (e.g., PDE10A inhibitor 18b, IC50 = 1.6 nM) demonstrate that substituent positioning affects both potency and selectivity.

N1 Substitution

- Pyridin-2-ylmethyl group : This moiety may enhance blood-brain barrier penetration or receptor selectivity. For instance, 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives act as MCH1 antagonists, where the N1 heteroaryl group is critical for receptor binding .

- Piperazine-containing analogs : 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives exhibit serotonin reuptake inhibition (SSRI activity), highlighting how N1 aromatic/heterocyclic groups influence central nervous system (CNS) targeting .

Enzyme Inhibition

- eIF4A3 inhibitors: Compounds like 1o and 1q (5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives) show subtype-selective inhibition of the RNA helicase eIF4A3, with 1q achieving 29% tumor growth inhibition (T/C value). The target compound’s 3-amino group may confer different selectivity profiles .

- IGF-1R inhibitors : 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones demonstrate that rigid heterocyclic substituents at the 3-position enhance kinase inhibition. The target compound’s flexible pyridin-2-ylmethyl group may reduce off-target effects .

Anti-Allodynic Activity

- 3,5-Disubstituted derivatives: Pyridin-2(1H)-ones with aryl/heteroaryl groups at the 3- and 5-positions (e.g., compound 4) show potent anti-allodynic effects in rodent models. The target compound’s 3-amino and N1-pyridinylmethyl groups may modulate pain pathways differently .

Data Tables

Table 1. Key Pyridin-2(1H)-one Derivatives and Their Properties

Table 2. Substituent Effects on Activity and PK

Biological Activity

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, with the CAS number 1247938-09-5, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

The molecular formula of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is CHNO, with a molecular weight of 201.22 g/mol. The compound features an amino group and a pyridine ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that pyridine derivatives, including 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, exhibit antiproliferative properties against various cancer cell lines. A study highlighted the IC values of several pyridine derivatives against breast cancer cell lines such as MDA-MB-231 and MCF-7. The presence of functional groups such as -NH and -OH significantly enhances anticancer activity by facilitating interactions with cellular components .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | MDA-MB-231 | TBD |

| Compound 1f | MDA-MB-231 | 6.25 |

| Compound 1d | MDA-MB-231 | 25 |

| Compound 1a | MDA-MB-231 | No significant effect |

The data shows that modifications in the chemical structure can lead to varying degrees of biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cells.

The mechanism by which 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one exerts its effects may involve the inhibition of key enzymes or receptors associated with cancer progression. For instance, studies have pointed out that certain pyridine derivatives inhibit mutant isocitrate dehydrogenase (mt-IDH), which plays a role in tumor metabolism . This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of related pyridine compounds:

- Study on Anticancer Effects : A recent investigation into the anticancer properties of pyridine derivatives showed promising results for compounds similar to 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Target Interaction Analysis : Advanced studies using computational methods have identified potential targets for these compounds within cancer-related pathways, indicating their multifaceted roles in modulating biological processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine and pyrrolidine derivatives. Key steps include:

- Alkylation : Reacting 3-aminopyridin-2(1H)-one with 2-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group.

- Purification : Chromatography (e.g., silica gel column) is essential to isolate the product from byproducts.

- Optimization : Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yield. For example, excess alkylating agent may improve substitution efficiency but requires careful quenching to avoid side reactions .

Q. How is the molecular structure of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one characterized, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyridine and pyrrolidine rings. The amino group’s resonance at δ 5.8–6.2 ppm (¹H) is diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 218.106).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, critical for understanding tautomeric forms .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition Assays : For DPP-4 or similar targets, use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀. Adjust pH (7.4–8.0) and temperature (37°C) to mimic physiological conditions.

- Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) to assess antiproliferative effects. Include controls for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) inform the design of derivatives targeting specific protein interactions?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses of the compound to targets (e.g., survivin dimerization interface). Focus on hydrogen bonds between the pyridinone moiety and catalytic residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives with improved affinity .

Q. What strategies improve solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce N-methyl groups to reduce polarity (lower tPSA from ~99 to <75 Ų) or replace polar substituents with trifluoromethyl groups to enhance lipophilicity.

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to increase aqueous solubility.

- P-gp Efflux Mitigation : Screen derivatives for P-gp substrate potential using Caco-2 monolayers; prioritize compounds with efflux ratios <2 .

Q. How can palladium-catalyzed C–H functionalization be utilized for derivatization?

- Methodological Answer :

- Directed C–H Activation : Employ Pd(OAc)₂ with bidentate ligands (e.g., 8-aminoquinoline) to functionalize the pyridine ring. Example:

- Arylation : React with aryl iodides (1.2 eq) in DMA at 120°C for 12h to introduce diverse aryl groups at the 4-position.

- Oxidation : Use PhI(OAc)₂ as an oxidant to install acetoxyl groups, enabling further cross-coupling reactions .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Replication : Validate assays in orthogonal systems (e.g., switch from fluorometric to HPLC-based enzyme assays).

- Variable Control : Standardize cell lines (e.g., ATCC-verified), passage numbers, and culture conditions.

- Solubility Checks : Pre-dissolve compounds in DMSO and confirm concentration via LC-MS to rule out precipitation artifacts .

Q. What in vivo models are appropriate for evaluating therapeutic potential in metabolic or oncologic contexts?

- Methodological Answer :

- Metabolic Disorders : Use DPP-4 knockout mice or Zucker diabetic fatty (ZDF) rats. Measure glucose tolerance (OGTT) and insulin levels after oral dosing (10–50 mg/kg).

- Cancer : Xenograft models (e.g., HT-29 colorectal tumors in nude mice) with biweekly IV administration. Monitor tumor volume via calipers and confirm target engagement via IHC (e.g., survivin expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.